molecular formula C20H24N6O2 B2521780 1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione CAS No. 919019-49-1

1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione

Cat. No. B2521780
M. Wt: 380.452
InChI Key: AIJTWCQIARBRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Carboxamide Derivatives of Benzo[b][1,6]naphthyridines Synthesis : A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives, highlighting the methodological advancements in creating potent cytotoxins with applications in cancer research (Deady et al., 2003).

  • Novel Multi-Target Directed Ligands : Załuski et al. (2019) designed N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, suggesting their potential in neurodegenerative disease treatment (Załuski et al., 2019).

  • Antidepressant and Anxiolytic Potential : Another study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives for their potential antidepressant and anxiolytic effects, showcasing the therapeutic applications of purine derivatives (Zagórska et al., 2016).

Purine Alkaloids and Chemical Modifications

  • Purine Alkaloids from Gorgonian : Research by Qi et al. (2008) identified new purine alkaloids from the South China Sea gorgonian, indicating the diversity of natural sources for purine derivatives and their potential biological activities (Qi et al., 2008).

  • Regiospecific Methylation of Purines : A study by Lebraud et al. (2013) presented a method for selective N-7 methylation of purines, demonstrating the chemical modification capabilities that can tailor purine derivatives for specific scientific applications (Lebraud et al., 2013).

properties

IUPAC Name

6-[2-[benzyl(methyl)amino]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-12-26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25(14)11-10-22(2)13-15-8-6-5-7-9-15/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTWCQIARBRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805104

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